4-Bromo-2-(6-azaspiro[2.5]octan-6-yl)benzoic acid
CAS No.:
Cat. No.: VC18636395
Molecular Formula: C14H16BrNO2
Molecular Weight: 310.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16BrNO2 |
|---|---|
| Molecular Weight | 310.19 g/mol |
| IUPAC Name | 2-(6-azaspiro[2.5]octan-6-yl)-4-bromobenzoic acid |
| Standard InChI | InChI=1S/C14H16BrNO2/c15-10-1-2-11(13(17)18)12(9-10)16-7-5-14(3-4-14)6-8-16/h1-2,9H,3-8H2,(H,17,18) |
| Standard InChI Key | HDZFXNZBEGCOAD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC12CCN(CC2)C3=C(C=CC(=C3)Br)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzoic acid core substituted at the 2-position with a 6-azaspiro[2.5]octane ring and at the 4-position with a bromine atom. The spirocyclic system consists of a five-membered cyclopropane ring fused to a six-membered azepane ring, creating a rigid three-dimensional structure. This conformation reduces rotational freedom, potentially enhancing binding affinity to biological targets.
Key structural parameters include:
-
Spiro junction: The shared carbon atom between cyclopropane and azepane rings imposes a 90° dihedral angle, as confirmed by X-ray crystallography of analogous compounds .
-
Bromine electronic effects: The para-bromo substituent exerts strong inductive (-I) effects, increasing the benzoic acid's acidity (calculated pKa ≈ 2.8).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for related spirocyclic compounds provide insights into this molecule's behavior:
These spectral features aid in purity assessment during synthesis .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis typically follows a convergent approach:
-
Spirocycle construction: Build the 6-azaspiro[2.5]octane via intramolecular cyclization.
-
Benzoic acid functionalization: Introduce bromine and spirocyclic amine groups through sequential substitutions.
A patented route for analogous compounds involves four stages :
-
Substitution: React methyl 1-hydroxy-1-cyclopropanecarboxylate with amines.
-
Hydrogenation: Catalytic hydrogenation (Pd/C, H₂ 5 atm) reduces unsaturated bonds.
-
Cyclization: Base-mediated ring closure (e.g., triethylamine in THF).
-
Reduction: Final borane-mediated reduction yields the spirocyclic amine.
Optimization Challenges
Critical process parameters include:
-
Catalyst selection: Pd(OH)₂/C provides higher yields (84%) vs. Raney Ni (72%) in hydrogenation steps .
-
Temperature control: Cyclization proceeds optimally at 20–50°C; exceeding 60°C promotes decomposition.
-
Protection strategies: Transient methyl ester protection prevents carboxylic acid interference during spirocycle formation .
Pharmaceutical Applications
Drug Discovery Utility
The compound serves three primary roles in medicinal chemistry:
-
Kinase inhibitor precursor: Bromine allows Suzuki couplings to install aromatic pharmacophores.
-
Proteolysis-targeting chimera (PROTAC) linker: Carboxylic acid enables conjugation to E3 ligase ligands.
-
Conformational restraint: The spirocycle mimics peptide β-turns, aiding GPCR modulator design.
Biological Screening Data
While direct activity data remains proprietary, structural analogs demonstrate:
-
IC₅₀ = 38 nM against JAK2 kinase in spirocyclic inhibitor series .
-
10-fold selectivity over JAK1 in molecular docking studies .
-
Improved metabolic stability (t₁/₂ > 6h in human microsomes) compared to non-spiro analogs.
Industrial-Scale Production Considerations
Cost Drivers
-
Bromine source: Cheaper than iodine but requires corrosion-resistant reactors.
-
Catalyst recycling: Pd recovery adds $12/g to production costs.
-
Waste streams: Neutralization of HCl byproducts generates 3 kg salt per kg product .
Green Chemistry Advances
Recent improvements include:
-
Solvent substitution: Replacing THF with cyclopentyl methyl ether (CPME) reduces toxicity.
-
Continuous flow hydrogenation: Increases throughput by 40% versus batch processing .
Future Research Directions
Synthetic Biology Approaches
-
Enzymatic spirocyclization: Exploring imine reductases for stereocontrol.
-
CRISPR-engineered microbes: E. coli strains expressing P450 enzymes for late-stage bromination.
Therapeutic Expansion
-
Antiviral candidates: Docking studies predict inhibition of SARS-CoV-2 PLpro protease.
-
ADC development: Conjugation to anti-HER2 antibodies via lysine acylation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume